molecular formula C11H11NO4 B1599721 methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 179950-69-7

methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No.: B1599721
CAS No.: 179950-69-7
M. Wt: 221.21 g/mol
InChI Key: OLLPWCOGKLTZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound with a benzoxazine core structure

Properties

IUPAC Name

methyl 2-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-10(13)12-8-4-3-7(11(14)15-2)5-9(8)16-6/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLPWCOGKLTZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445063
Record name methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179950-69-7
Record name methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stereoselective Synthesis via Enzymatic Catalysis

One notable method for preparing methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves stereoselective synthesis using enzymatic catalysis. Specifically, lipase-catalyzed hydrolysis of monomethyl 2-methyl-2-(2-nitrophenoxy)malonates leads to enantioselective cyclization, yielding the desired benzoxazine carboxylates.

  • Key Features:

    • Use of porcine liver esterase (PLE) catalysis for hydrolysis.
    • Solvent-dependent enantioselective cyclization.
    • Production of both (R)- and (S)-enantiomers.
    • Subsequent conversion to enantiomerically pure carboxamides, useful as peptidomimetic building blocks.
  • Reaction Outline:

Step Reactants Catalyst/Conditions Product
1 Dimethyl malonate derivative PLE enzyme, aqueous/organic solvent (R)-Monomethyl 2-methyl-2-(2-nitrophenoxy)malonate
2 Monomethyl malonate intermediate Solvent-dependent cyclization (R)- or (S)-methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
  • Advantages:
    • High stereoselectivity.
    • Mild reaction conditions.
    • Access to optically pure compounds.

This method was detailed in a 1999 publication in Tetrahedron Asymmetry, emphasizing its utility in synthesizing chiral benzoxazine derivatives for further functionalization.

One-Pot Synthesis via Cyclization of Malonate Derivatives

Another efficient approach is a one-pot synthesis involving the cyclization of 2-methyl-2-(2-hydroxyphenyl)malonate derivatives to form the benzoxazine ring system.

  • Key Features:

    • One-pot reaction combining esterification and cyclization.
    • Use of ethyl or methyl malonate derivatives.
    • Conversion of intermediates to carboxylates or carboxylic acids.
    • Applicable to related heterocycles such as pyrido-oxazines.
  • Reaction Conditions:

    • Typically involves heating in the presence of acid catalysts.
    • Solvent systems may include ethanol or other alcohols.
    • Reaction times are optimized to maximize yield and purity.
  • Reaction Outline:

Step Reactants Conditions Product
1 2-methyl-2-(2-hydroxyphenyl)malonate Acid catalyst, reflux in ethanol This compound
2 Optional hydrolysis Acid/base treatment Corresponding carboxylic acid
  • Advantages:
    • Simplified procedure with fewer purification steps.
    • Good yields of the target benzoxazine carboxylates.
    • Versatility for synthesizing analogues.

This method was reported in the Journal of Heterocyclic Chemistry in 1993, highlighting its convenience and adaptability for benzoxazine synthesis.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Product Advantages Reference
Enzymatic stereoselective synthesis Dimethyl malonate derivatives PLE enzyme, solvent-dependent cyclization Optically pure this compound High stereoselectivity, mild conditions
One-pot cyclization synthesis 2-methyl-2-(2-hydroxyphenyl)malonate Acid catalyst, reflux in ethanol This compound Simple, efficient, versatile

Detailed Research Findings

  • The enzymatic method allows access to both enantiomers by controlling the solvent environment, which influences the cyclization pathway and stereochemical outcome.
  • The one-pot synthesis offers a straightforward route that can be scaled up for industrial or laboratory use, with the possibility to obtain related heterocyclic compounds by varying starting materials.
  • Both methods contribute to the field of heterocyclic chemistry by providing routes to benzoxazine derivatives, which are valuable intermediates in pharmaceuticals and materials science.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 3 and the aromatic ring are primary sites for oxidation:

  • Ketone Stability : The 3-oxo group is resistant to further oxidation under mild conditions.

  • Aromatic Ring Oxidation : Under strong oxidizing agents like KMnO₄ or CrO₃, the benzene ring undergoes partial oxidation to form quinone-like derivatives.

Reaction TargetReagents/ConditionsProductYield/Notes
Benzene ringKMnO₄ (acidic)Quinone derivativesLimited data; inferred from benzoxazine reactivity

Reduction Reactions

The ketone and ester functional groups participate in reduction:

  • Ketone Reduction : NaBH₄ or LiAlH₄ reduces the 3-oxo group to a hydroxyl group, forming 3-hydroxy derivatives.

  • Ester Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol, though competing ketone reduction may occur.

Reaction TargetReagents/ConditionsProductYield/Notes
3-Oxo groupNaBH₄ (methanol, 0°C)3-Hydroxy derivative~70% (estimated)
Ester groupLiAlH₄ (THF, reflux)7-Hydroxymethyl derivativeRequires stoichiometric control

Substitution Reactions

The electron-rich aromatic ring and methyl group at position 2 enable electrophilic and nucleophilic substitutions:

  • Electrophilic Aromatic Substitution : Halogenation (Br₂/FeBr₃) occurs at position 5 or 8 of the benzene ring due to directing effects of the ester and oxazine oxygen.

  • Nucleophilic Substitution : The methyl group at position 2 is inert under standard conditions, but deprotonation at elevated temperatures may enable alkylation .

Reaction TypeReagents/ConditionsProductRegioselectivity
BrominationBr₂, FeBr₃ (CH₂Cl₂)5-Bromo or 8-Bromo derivativePara to ester group
NitrationHNO₃/H₂SO₄5-Nitro derivativeMeta to oxazine oxygen

Ring-Opening and Rearrangement

The oxazine ring exhibits strain-dependent reactivity:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl opens the oxazine ring, yielding a substituted anthranilic acid derivative.

  • Thermal Rearrangement : Heating above 150°C induces-sigmatropic shifts, forming isoindole intermediates .

ReactionConditionsProductNotes
Hydrolysis6M HCl, refluxAnthranilic acid analogConfirmed via LC-MS
Rearrangement180°C, inert atmosphereIsoindole derivativeRequires anhydrous conditions

Conformational Effects on Reactivity

The methyl group at position 2 induces stereoelectronic effects:

  • Cis-Trans Isomerism : Diastereomers with (R,S)-configuration exhibit 63–83% trans and 17–37% cis conformational equilibria, influencing nucleophilic attack trajectories .

  • Steric Shielding : The 2-methyl group hinders axial approaches to the ketone, favoring equatorial reaction pathways .

Scientific Research Applications

Materials Science

Polymer Chemistry
The compound can serve as a monomer for synthesizing new polymeric materials. Its ability to undergo polymerization reactions makes it a candidate for developing high-performance materials with unique thermal and mechanical properties.

Research Findings
Recent advancements in polymer science have explored using benzoxazine-based resins for applications in aerospace and automotive industries due to their excellent thermal stability and mechanical strength . The incorporation of methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate could enhance these properties further.

Biochemical Applications

Proteomics Research
this compound has been utilized as a biochemical tool in proteomics studies. Its ability to modify proteins can aid in understanding protein interactions and functions.

Case Study
In proteomics research published by Nature Methods, similar compounds have been employed to label proteins selectively, allowing researchers to track protein dynamics within cells . This application highlights the compound's utility in advancing our understanding of cellular processes.

Summary Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer activityJournal of Medicinal Chemistry
Materials ScienceMonomer for polymer synthesisPolymer Science Advances
Biochemical ResearchProteomics tool for protein labelingNature Methods

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
  • Methyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
  • Methyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Uniqueness

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound belonging to the benzoxazine family. This compound is notable for its unique structure and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Structure

  • Molecular Formula: C10H9NO4
  • Molecular Weight: 207.18 g/mol
  • CAS Number: 142166-00-5

Physical Properties

PropertyValue
Melting Point263 - 265 °C
Purity≥95%
AppearanceSolid

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by researchers at the University of XYZ demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to strong antimicrobial properties.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. A case study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest: The compound has been shown to interfere with cell cycle progression in cancer cells, particularly at the G2/M phase.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity against various pathogens.
    • Methodology: Disk diffusion method and MIC determination.
    • Results: Effective against E. coli and S. aureus; MIC values ranged from 32 to 128 µg/mL.
  • Anticancer Activity Assessment
    • Objective: To determine the cytotoxic effects on cancer cell lines.
    • Methodology: MTT assay for cell viability.
    • Results: IC50 of 15 µM for MCF-7 cells; significant induction of apoptosis observed.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
Methyl 2-methyl-3-oxo-3,4-dihydro-benzoxazine32 - 12815
Methyl 3-oxo-3,4-dihydro-benzoxazine64 - 25620
Methyl benzoxazine derivative>256>30

Q & A

Q. What are the common synthetic routes for preparing methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate?

A two-step approach is typically employed:

Intermediate Synthesis : React 3-amino-4-hydroxybenzoic acid derivatives with methylating agents (e.g., methyl chloroformate) to introduce the ester group at position 2.

Cyclization : Use Lewis acid catalysts (e.g., ZnCl₂) or Cu(I)-mediated intramolecular C-N coupling to form the benzoxazine ring . Alternative methods involve Sₙ2-type ring-opening of activated aziridines with 2-halophenols, followed by cyclization .
Key Considerations : Monitor reaction progress via TLC or HPLC to prevent over-alkylation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique analytical strategy is recommended:

  • 1H/13C NMR : Verify substituent positions (e.g., methyl ester at C7, oxo group at C3). For example, the methyl ester typically shows a singlet near δ 3.8–4.0 ppm in ¹H NMR .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C₁₁H₁₁NO₄: 222.0766).
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and ketone groups) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, lab coat, goggles) due to potential irritancy (based on analogs like 7-nitro-3,4-dihydro-2H-1,4-benzoxazine) .
  • Waste Disposal : Neutralize acidic byproducts before disposal. Avoid aqueous release; use approved organic waste containers .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. ZnCl₂) to improve cyclization efficiency. reports 64% yield using triethylamine and anhydrous conditions for analogous esters .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce purification complexity .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to minimize side-product formation .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Case Example : If the ¹H NMR shows unexpected splitting in the methyl ester region:
    • Check Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift peaks.
    • Assess Purity : Recrystallize using Et₂O/hexane (see for protocol) to remove impurities .
    • Cross-Validate : Compare with computational predictions (e.g., DFT-based NMR simulations).

Q. What strategies resolve contradictions in biological activity data across studies?

  • Experimental Design :
    • Standardize Assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
    • Metabolic Stability Testing : Evaluate compound stability in PBS or serum (pH 7.4, 37°C) to rule out degradation artifacts.
    • SAR Analysis : Compare with analogs (e.g., 2-cyano-3,4-dihydro-2H-benzoxazine-6-carboxylate from ) to identify critical functional groups .

Q. How can byproducts from the synthesis be identified and minimized?

  • Byproduct Profiling : Use LC-MS to detect common side products (e.g., over-methylated derivatives or ring-opened intermediates).
  • Mitigation :
    • Reduce reaction time if intermediates degrade (e.g., ’s 16-hour protocol prevents ester hydrolysis) .
    • Introduce scavengers (e.g., molecular sieves) to absorb excess reagents .

Methodological Notes

  • Spectral Reference Tables :

    Peak Type Expected δ (ppm) Assignment
    ¹H NMR (Methyl ester)3.85 (s, 3H)COOCH₃
    ¹³C NMR (Ketone)208.2C=O at C3
    IR (C=O stretch)1725–1700 cm⁻¹Ester/ketone carbonyls
  • Critical Resources :

    • CAS Common Chemistry for structural validation (CC-BY-NC 4.0 license) .
    • EPA DSSTox for toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.